Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid
Overview
Description
Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid is a biochemical compound primarily used in proteomics research. It has the molecular formula C17H22N2O7 and a molecular weight of 366.37 . This compound is known for its role in various scientific applications, particularly in the field of peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid typically involves the protection of the amino group using tert-butyl carbamate (Boc) and subsequent coupling with 4-aminobenzoic acid. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in further research and development .
Scientific Research Applications
Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid is widely used in scientific research, including:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving protein interactions and functions.
Medicine: Research involving drug development and delivery systems often utilizes this compound.
Industry: It is used in the production of various biochemical products and research tools
Mechanism of Action
The mechanism of action of Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for the selective modification of other functional groups in the molecule. The compound interacts with various molecular targets and pathways involved in peptide synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Boc-L-glutamic acid
- Boc-4-aminobenzoic acid
- Boc-L-phenylalanine
Uniqueness
Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid is unique due to its specific structure, which combines the properties of Boc-protected amino acids and 4-aminobenzoic acid. This combination allows for versatile applications in peptide synthesis and other biochemical research .
Properties
IUPAC Name |
(2S)-2-[(4-aminobenzoyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O7/c1-17(2,3)26-16(25)19(12(15(23)24)8-9-13(20)21)14(22)10-4-6-11(18)7-5-10/h4-7,12H,8-9,18H2,1-3H3,(H,20,21)(H,23,24)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRBJNXZFGUZQI-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CCC(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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